5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate
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Overview
Description
5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, methyl, and iodomethyl groups
Preparation Methods
The synthesis of 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate involves several steps. The synthetic route typically starts with the preparation of the steroid backbone, followed by the introduction of the iodomethyl and difluoro groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting cellular processes.
Comparison with Similar Compounds
Compared to other similar steroid compounds, 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate is unique due to the presence of the iodomethyl and difluoro groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for research. Similar compounds include:
- 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-propionyloxy-androsta-1,4-diene-17 beta-carbothioate
- This compound
These compounds share a similar steroid backbone but differ in the specific functional groups attached, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C25H31F2IO5S |
---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3 |
InChI Key |
HKRIRGIBBWVEFV-GGMSSNLNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI |
Origin of Product |
United States |
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